molecular formula C6H6N2O2 B1314491 6-Methylpyridazine-3-carboxylic acid CAS No. 64210-60-2

6-Methylpyridazine-3-carboxylic acid

Cat. No. B1314491
CAS RN: 64210-60-2
M. Wt: 138.12 g/mol
InChI Key: SJWGLCDFBFCHNV-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-carboxylic acid is a compound with the molecular formula C6H6N2O2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 6-Methylpyridazine-3-carboxylic acid, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Another synthetic process involves adding 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath, adding an oxidant while stirring, allowing the reaction at 20-80°C, cooling, adding ice water for dilution, extracting, merging extracts, drying, depressurizing to dryness, and recrystallizing a residue to obtain 6-chloropyridazine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridazine-3-carboxylic acid is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The InChIKey of the compound is SJWGLCDFBFCHNV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridazines, including 6-Methylpyridazine-3-carboxylic acid, are involved in various chemical reactions. These include both reactions of the diazine ring and reactions of various substituents attached to the ring .


Physical And Chemical Properties Analysis

6-Methylpyridazine-3-carboxylic acid has a molecular weight of 138.12 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 138.042927438 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : New synthetic routes for the preparation of 6-methoxypyridazine-3-carboxylic acid have been developed using 3-chloro-6-methylpyridazine as the starting material, yielding overall yields of 28.7% and 37.7% respectively (Ju Xiu-lian, 2011).
  • Tautomeric Forms and Intermolecular Interactions : Methylated 6-hydroxypyridazine-3-carboxylic acids exhibit equilibrium of lactam and lactim tautomers in solution, affecting the synthesis of their methylated derivatives. These compounds crystallize as hydrates with hydrogen bonding patterns, and their methylation increases lipophilicity, correlated with the formation of CH⋯O bonds (A. Katrusiak, Paweł Piechowiak, A. Katrusiak, 2011).

Application in Solid-Phase Synthesis

  • Solid-Phase Synthesis of Lactone and Oxazine Derivatives : Derivatives of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid are used for solid-phase synthesis of a library of derivatives, including modification of carboxylic group and formation of chiral lactones. This method is suitable for high-throughput synthesis and combinatorial chemistry (Soňa Křupková et al., 2016).

Electrocatalytic Applications

  • Electrocatalytic Carboxylation : An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid was developed. This method is an environmentally friendly alternative for producing carboxylic acids, avoiding toxic solvents and catalysts (Q. Feng et al., 2010).

Structural and Spectral Analysis

  • **Molecular Structure and Spectral Analysis**: Detailed studies on molecules like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been conducted using FT-IR and FT-Raman spectroscopy. These studies are crucial for understanding the molecular structure, vibrational spectra, and potential energy distribution of similar compounds (N. Prabavathi et al., 2015).

Chemical Reactions and Derivatives

  • Synthesis of Derivatives : Research has shown that methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate can be used as a precursor for the preparation of derivatives of β-proline, nipecotic acid, and other carboxylic acids. This demonstrates the versatility of pyridazine derivatives in synthesizing a range of chemical compounds (A. Tishkov, H. Reissig, S. Ioffe, 2002).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of compounds such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine has been determined, which is crucial for understanding the molecular interactions and potential applications in material science (Zou Xia, 2001).

Extraction and Separation Techniques

  • Extraction Efficiency Studies : Studies have been conducted on the extraction of pyridine-3-carboxylic acid using various solvents and extractants, highlighting the importance of these compounds in the food, pharmaceutical, and biochemical industries [(Sushil Kumar, B. V. Babu, 2009)](https://consensus.app/papers/extraction-pyridine3carboxylic-acid-using-kumar/0a4a1d7034cf53f289e43821bfbbb5ca/?utm_source=chatgpt).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis : Innovative microwave-assisted methods have been developed for synthesizing compounds like 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones. This technique offers advantages in yield and reaction time, demonstrating the efficiency of microwave heating in chemical synthesis (K. Muylaert et al., 2014).

Safety And Hazards

While specific safety and hazards data for 6-Methylpyridazine-3-carboxylic acid is not available, it’s important to handle all chemical compounds with care, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

6-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGLCDFBFCHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543731
Record name 6-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazine-3-carboxylic acid

CAS RN

64210-60-2
Record name 6-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
邹霞娟, 金桂玉 - 结构化学, 2001 - cqvip.com
… -4-oxo-3-carbonyl]hydrazine [(C23H21N4O3Cl3)2·1.5H2O, Mr = 1042.60] was prepared by the reaction of 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6- methylpyridazine-3-carboxylic acid …
Number of citations: 21 www.cqvip.com
邹霞娟, 翁林红, 金桂玉, 王宏根 - 结构化学, 2001 - cqvip.com
… )-1,4-dihydro-4-oxe-6-methylpyridazine- 3-carbonyl]-N(-benzoylhydrazine was prepared by the reaction of 1-(4-chlorophenyl)-1,4- dihydro-4-oxe-6-methylpyridazine-3-carboxylic acid …
Number of citations: 0 www.cqvip.com
XJ Zou, GY Jin - 2003 - nopr.niscpr.res.in
Two series of N-tert-butyl- N′(N)- (1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3- carbonyl)-N (N′)-(substituted) benzoylhydrazines have been synthesized and are characterized on …
Number of citations: 12 nopr.niscpr.res.in
OA Attanasi, L Bianchi, M D'Auria… - Current Organic …, 2013 - ingentaconnect.com
… (c) Nagawade, RR; Khanna, VV; Bhagwat, SS; Shinde, DB Synthesis of new series of 1-aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid as potential …
Number of citations: 4 www.ingentaconnect.com
F Matzk - Euphytica, 1991 - Springer
By means of a new method, plants of Poa pratensis can be classified rapidly and reliably as to whether they are capable or incapable of parthenogenesis. Parthenogenesis was found …
Number of citations: 54 link.springer.com
SA Bahashwan, AA Fayed, AEGE Amr, EM Flefel… - Molecules, 2013 - mdpi.com
A new series of fused triazolo- and tetrazolopyrimidine derivatives 2–14 were synthesized and their anti-inflammatory and ulcerogenic activities were evaluated. The pharmacological …
Number of citations: 25 www.mdpi.com
XJ Zou, LH Weng, GY Jin… - CHINESE …, 2001 - EDITORIAL BOARD OF CHINESE …
Number of citations: 2

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